molecular formula C5H8N4 B11787970 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine

Cat. No.: B11787970
M. Wt: 124.14 g/mol
InChI Key: JGAKZSQDTVJNBB-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique triazole ring fused with a pyrrole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the triazole ring . The reaction conditions often require the use of catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine is unique due to its specific inhibitory activity against RIPK1, which is not commonly observed in other similar compounds. This makes it a valuable lead compound for the development of necroptosis inhibitors and other therapeutic agents .

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-amine

InChI

InChI=1S/C5H8N4/c6-4-1-2-9-3-7-8-5(4)9/h3-4H,1-2,6H2

InChI Key

JGAKZSQDTVJNBB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NN=C2C1N

Origin of Product

United States

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